3,5-dichloro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,5-dichloro-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O2S/c1-28-19-17(3-2-6-23-19)20(27)25-7-4-13(5-8-25)12-24-18(26)14-9-15(21)11-16(22)10-14/h2-3,6,9-11,13H,4-5,7-8,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUWWSGEYUGHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Formation
Starting Material : 3,5-Dichlorobenzoic acid (CAS: 56961-20-1).
Reagents : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Conditions :
- PCl₅ Method : React 3,5-dichlorobenzoic acid with PCl₅ in dichloromethane (DCM) at 0–5°C for 2 hours, followed by warming to room temperature.
- SOCl₂ Method : Reflux 3,5-dichlorobenzoic acid in excess SOCl₂ (3 equiv) at 70°C for 4 hours, then evaporate excess reagent under vacuum.
Yield : 85–92% (PCl₅ method); 88–95% (SOCl₂ method).
Purity : >98% (confirmed by ¹H NMR and FT-IR).
Synthesis of (1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)methanamine
Preparation of 2-(Methylthio)nicotinoyl Chloride
Step 1: Synthesis of 2-(Methylthio)nicotinic Acid
- Starting Material : 2-Chloronicotinic acid (CAS: 2942-59-8).
- Reagents : Sodium methanethiolate (NaSMe), dimethylformamide (DMF).
- Conditions : Stir 2-chloronicotinic acid with NaSMe (1.2 equiv) in DMF at 80°C for 6 hours. Acidify with HCl (1M) to precipitate the product.
Yield : 76–82%.
Step 2: Acid Chloride Formation
- React 2-(methylthio)nicotinic acid with SOCl₂ (3 equiv) at 70°C for 3 hours. Remove excess SOCl₂ under reduced pressure.
Yield : 90–94%.
Functionalization of Piperidine
Starting Material : Piperidin-4-ylmethanamine (CAS: 645-99-8).
Acylation Reaction :
- Reagents : 2-(Methylthio)nicotinoyl chloride (1.1 equiv), triethylamine (TEA, 2 equiv), DCM.
- Conditions : Add 2-(methylthio)nicotinoyl chloride dropwise to a cooled (0°C) solution of piperidin-4-ylmethanamine and TEA in DCM. Stir for 4 hours at room temperature.
Workup : Wash with NaHCO₃ (5%), dry over MgSO₄, and concentrate.
Yield : 78–85%.
Purity : >95% (HPLC, C18 column, ACN/water gradient).
Coupling of Fragments to Form the Target Compound
Amidation Reaction
Reagents :
- 3,5-Dichlorobenzoyl chloride (1.05 equiv).
- (1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)methanamine (1 equiv).
- TEA (1.5 equiv), dimethylacetamide (DMA).
Procedure :
- Cool DMA to 0°C and add TEA followed by the amine intermediate.
- Add 3,5-dichlorobenzoyl chloride dropwise over 15 minutes.
- Stir at 0°C for 30 minutes, then warm to room temperature and stir for 12 hours.
Workup :
- Quench with ice water, filter the precipitate, and recrystallize from methanol/water (3:1).
Yield : 65–72%.
Purity : 97–99% (HPLC, UV detection at 254 nm).
Industrial-Scale Optimization
Continuous Flow Synthesis
Reactor Type : Microfluidic continuous flow reactor.
Advantages :
- Reduced reaction time (4 hours vs. 12 hours batch).
- Improved yield (78–82%) due to precise temperature control.
Conditions : - Mix 3,5-dichlorobenzoyl chloride and amine intermediate in DMA at 25°C.
- Residence time: 20 minutes.
Purification Techniques
- Recrystallization : Methanol/water yields 95% purity.
- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity.
Analytical Characterization
Spectral Data
Stability Studies
- Thermal Stability : Decomposes at 210°C (TGA).
- Hydrolytic Stability : Stable in pH 6–8; degrades in strong acid/base (t₁/₂ = 2 hours at pH 1).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the methylthio group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions, primarily affecting the nitro groups if present, could convert them to amines.
Substitution: : The benzamide moiety is subject to nucleophilic substitution reactions, particularly at the chlorine sites.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions.
Reduction: : Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Utilizing nucleophiles like ammonia or amines under basic conditions to replace chlorine atoms.
Major Products
Oxidation Products: : Sulfoxides or sulfones of the methylthio group.
Reduction Products: : Amines from nitro group reduction.
Substitution Products: : Amines or other derivatives where chlorine atoms are replaced.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its biological activities, including potential anti-inflammatory or antimicrobial properties.
Medicine: : Explored for therapeutic effects, possibly as a precursor to drugs targeting specific pathways.
Industry: : Utilized in the manufacturing of specialized chemicals or materials.
Mechanism of Action
Molecular Targets and Pathways: The compound’s effects are largely due to its interaction with specific enzymes or receptors:
Target Enzymes: : It may inhibit or activate certain enzymes, altering biochemical pathways.
Receptors: : Binding to receptors could modulate cellular responses, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analog: TTA-P2 (CAS 1072018-68-8)
Structure : 3,5-Dichloro-N-[[4-fluoro-1-[[(4S)-tetrahydro-2,2-dimethyl-2H-pyran-4-yl]methyl]-4-piperidinyl]methyl]benzamide
Molecular Formula : C21H29Cl2FN2O2
Molecular Weight : 431.37 g/mol
Key Differences :
- Replaces the 2-(methylthio)nicotinoyl group with a tetrahydro-2,2-dimethylpyranylmethyl substituent.
- Includes a fluorine atom at the 4-position of the piperidine ring.
Biological Activity : TTA-P2 is a potent T-type calcium channel inhibitor used in pain and epilepsy research. The pyranyl group may improve conformational stability, while fluorine enhances electronegativity and binding selectivity .
Calcium Channel Blocker: Nifedipine ()
Structure : 1,4-Dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester
Molecular Formula : C17H18N2O6
Molecular Weight : 346.34 g/mol
Key Differences :
- Dihydropyridine core vs. benzamide-piperidine scaffold.
- Nitro and ester groups confer vasodilatory activity.
Physicochemical Properties : - Solubility: Poor in water but soluble in organic solvents (e.g., ethanol, DMSO).
- Melting Point: 172–174°C (Joback method) .
Therapeutic Use : L-type calcium channel blocker for hypertension. Structural dissimilarity highlights divergent mechanisms despite shared calcium channel targeting .
Acetamide-Based Compound: Goxalapladib ()
Structure : 2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl-acetamide derivative with trifluoromethyl biphenyl and methoxyethylpiperidine groups.
Molecular Formula : C40H39F5N4O3
Molecular Weight : 718.80 g/mol
Key Differences :
- Naphthyridine core vs. benzamide scaffold.
- Trifluoromethyl groups enhance metabolic stability and target affinity.
Biological Activity : Investigated for atherosclerosis treatment. The acetamide linkage and piperidine substitution pattern suggest parallels in optimizing bioavailability through heterocyclic modifications .
Serotonin Receptor Ligands ()
Several compounds in , such as GR113808 and LY573144 , share piperidine/piperazine and benzamide motifs but target serotonin receptors (5-HT subtypes). For example:
- LY573144 : 2,4,6-Trifluoro-N-[6-[(1-methylpiperidin-4-yl)carbonyl]pyridin-2-yl]benzamide.
Comparative Analysis Table
Research Implications and Gaps
- Structural Optimization : The target compound’s methylthio group may offer a balance between lipophilicity and steric bulk compared to TTA-P2’s pyranyl group or LY573144’s trifluorobenzamide.
- Therapeutic Potential: If the compound shares T-type calcium channel activity with TTA-P2, it could be explored for neurological disorders. Contrastingly, serotonin receptor analogs () suggest alternative targets .
- Data Limitations : Absence of explicit solubility or binding data for the target compound necessitates further experimental validation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-dichloro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide, and what purification methods ensure high yield?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the nicotinoyl-piperidine intermediate via coupling of 2-(methylthio)nicotinic acid with piperidin-4-ylmethanol using mixed anhydride methods (e.g., ethyl chloroformate and N-methylpiperidine as a base to minimize racemization) .
- Step 2 : Benzamide coupling using 3,5-dichlorobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR to confirm substitution patterns (e.g., dichloro aromatic protons at δ 7.4–7.6 ppm, piperidine methylene at δ 2.8–3.2 ppm) .
- HRMS for molecular ion validation (e.g., [M+H]+ calculated for C₂₁H₂₂Cl₂N₃O₂S: 466.08 g/mol) .
- X-ray crystallography (if crystalline) to resolve stereochemistry of the piperidine-nicotinoyl moiety .
Q. What preliminary biological assays are recommended to screen its activity?
- Methodological Answer :
- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal assays : Validate kinase inhibition using both enzymatic (e.g., radiometric ³²P-ATP incorporation) and cellular (phospho-antibody Western blot) approaches .
- Structural analogs : Compare activity of derivatives (e.g., methylthio → ethylthio substitution) to identify critical pharmacophores .
- Solubility adjustments : Use DMSO/PEG-400 formulations to rule out false negatives from aggregation .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the nicotinoyl-piperidine moiety?
- Methodological Answer :
- Variations : Synthesize analogs with:
- Modified sulfur groups (e.g., sulfoxide, sulfone) .
- Piperidine ring substitutions (e.g., 3-methyl, 4-fluoro) to probe steric/electronic effects .
- Assays : Test analogs in dose-response kinase assays (e.g., IC₅₀ shifts) and molecular docking (PDB: 1M17 for EGFR) to correlate activity with binding poses .
Q. How can computational modeling predict off-target interactions for this compound?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with homology models of off-target receptors (e.g., serotonin receptors) based on conserved transmembrane domains .
- Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib for EGFR) to identify overlapping interaction motifs .
- ADMET prediction : SwissADME to assess CYP450 inhibition risk and blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
